N-Acetyl-N-butylacetamide

Hydrogen bonding Solubility Intermolecular interactions

N-Acetyl-N-butylacetamide (CAS 1563-86-6), also known as N,N-diacetylbutylamine or N-butyldiacetamide, is a tertiary amide with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. This compound is characterized by a nitrogen atom bearing two acetyl groups and one n-butyl substituent, resulting in zero hydrogen bond donor capacity and two hydrogen bond acceptor sites.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1563-86-6
Cat. No. B075574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N-butylacetamide
CAS1563-86-6
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCCN(C(=O)C)C(=O)C
InChIInChI=1S/C8H15NO2/c1-4-5-6-9(7(2)10)8(3)11/h4-6H2,1-3H3
InChIKeyFEOFWXBYTMJIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-N-butylacetamide (CAS 1563-86-6): Chemical Identity and Physical Property Data for Procurement Verification


N-Acetyl-N-butylacetamide (CAS 1563-86-6), also known as N,N-diacetylbutylamine or N-butyldiacetamide, is a tertiary amide with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. This compound is characterized by a nitrogen atom bearing two acetyl groups and one n-butyl substituent, resulting in zero hydrogen bond donor capacity and two hydrogen bond acceptor sites [2]. Its physical properties include a boiling point of 235.8°C at 760 mmHg, a flash point of 89.3°C, and limited water solubility with good solubility in organic solvents [3]. The compound is commercially available at purity levels typically ranging from 95% to 99% (HPLC) for research and industrial applications .

Procurement Risks of Substituting N-Acetyl-N-butylacetamide with Generic Tertiary Amide Alternatives


Substitution of N-Acetyl-N-butylacetamide (1563-86-6) with other tertiary amides or N-alkylacetamides is chemically unsound due to fundamental structural and physicochemical differences that directly impact synthetic utility and analytical behavior. Unlike secondary amides such as N-n-butylacetamide, which possess an N-H donor capable of intermolecular hydrogen bonding [1], N-Acetyl-N-butylacetamide is a fully substituted tertiary amide with zero hydrogen bond donor capacity [2]. This distinction profoundly alters solubility, chromatographic retention, and reactivity in nucleophilic environments. Furthermore, the dual acetyl substitution in this compound creates electronic and steric properties distinct from mono-acetylated or mixed-alkyl tertiary amides, preventing simple interchange based solely on molecular weight or carbon count. The quantitative comparisons below establish the measurable performance differences that make generic substitution a high-risk procurement strategy.

Quantitative Comparative Evidence for N-Acetyl-N-butylacetamide Selection Over In-Class Alternatives


Hydrogen Bond Donor Capacity: N-Acetyl-N-butylacetamide vs. N-n-Butylacetamide

N-Acetyl-N-butylacetamide (1563-86-6) is a tertiary amide that possesses zero hydrogen bond donor (HBD) sites, unlike its secondary amide analog N-n-butylacetamide, which has one HBD site (N-H group) [1]. This fundamental structural difference eliminates the capacity for self-association via N-H···O=C hydrogen bonding that is characteristic of secondary amides. For N-n-butylacetamide, self-association equilibrium constants in non-polar solvents such as carbon tetrachloride are measurable and decrease with steric hindrance in the alkyl chain [2]. The absence of HBD capacity in N-Acetyl-N-butylacetamide fundamentally alters its solvation behavior, making it a truly non-hydrogen-bond-donating aprotic solvent.

Hydrogen bonding Solubility Intermolecular interactions Spectroscopy

Molecular Weight and Rotatable Bond Metrics for HPLC Method Transfer: N-Acetyl-N-butylacetamide vs. N,N-Diethylbutylamine

N-Acetyl-N-butylacetamide exhibits distinct physicochemical properties compared to structurally related tertiary amines such as N,N-diethylbutylamine. The target compound has a molecular weight of 157.21 g/mol and three rotatable bonds, while N,N-diethylbutylamine has a lower molecular weight of 129.24 g/mol and four rotatable bonds . These differences directly impact chromatographic behavior, particularly in reversed-phase HPLC. An established reverse-phase HPLC method for N-Acetyl-N-butylacetamide utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1], and this method cannot be assumed transferable to alternative tertiary amines without revalidation.

HPLC analysis Method development Chromatography Quality control

Strain Energy Profile: N-Acetyl-N-butylacetamide vs. Diacetamide and Triacetamide

The thermochemical stability of N-Acetyl-N-butylacetamide (N-butyldiacetamide) has been characterized relative to structurally related di- and triacetamides. Experimental thermochemical data indicate that while diacetamide (two acetyl groups on nitrogen) is not destabilized, N-butyldiacetamide exhibits a small but measurable destabilization energy [1]. Triacetamide, bearing three acetyl groups, shows greater destabilization. This places N-Acetyl-N-butylacetamide in a unique intermediate position where the presence of the n-butyl group modulates the electronic environment around the nitrogen center compared to the unsubstituted diacetamide parent structure. Heats of hydrolysis for this compound have been reported in the foundational thermochemical literature [2].

Thermochemistry Strain energy Stability Computational chemistry

Structural Determinants of Intermolecular Association: N-Acetyl-N-butylacetamide as a Non-Self-Associating Tertiary Amide

The intermolecular association behavior of amides is strongly governed by hydrogen bonding capacity. Secondary N-alkylacetamides, such as N-n-butylacetamide, exhibit measurable self-association in non-polar solvents with equilibrium constants that follow the order: N-n-butylacetamide > N-isobutylacetamide > N-sec-butylacetamide > N-tert-butylacetamide [1]. In contrast, N-Acetyl-N-butylacetamide, as a tertiary amide lacking an N-H donor, is structurally incapable of forming the N-H···O=C hydrogen bonds that drive this self-association. Dielectric relaxation studies of liquid amides have established that the presence or absence of N-H groups is the primary determinant of intermolecular correlation times and association dynamics [2].

Dielectric relaxation Intermolecular association Liquid state physics Solvent properties

Hydrolytic Stability Profile: N-Acetyl-N-butylacetamide vs. N-Alkylacetamide Series

The acid-catalyzed hydrolysis kinetics of N-alkyl substituted acetamides have been systematically characterized across a homologous series including N-methyl-, N-isopropyl-, N-n-butyl-, N-s-butyl-, N-isobutyl-, N-isopentyl-, N-n-hexyl-, N-cyclohexyl-, and N-benzylacetamide [1]. Activation enthalpies and entropies were derived from rate constants measured across temperature ranges in dilute acid conditions. As a tertiary diacetamide, N-Acetyl-N-butylacetamide represents a distinct structural class from these mono-N-alkyl secondary amides, with hydrolysis proceeding through a different mechanistic pathway that does not involve the N-protonation equilibrium that governs secondary amide reactivity. The dual acetyl substitution alters both the electronic environment at nitrogen and the steric accessibility of the carbonyl carbons, resulting in a hydrolysis rate profile distinct from the mono-alkylacetamide series [2].

Hydrolysis kinetics Acid stability Activation parameters Reaction kinetics

Analytical Reference Standard Identity: N-Acetyl-N-butylacetamide Spectral Database Coverage

N-Acetyl-N-butylacetamide (CAS 1563-86-6) is indexed in authoritative spectral databases with verified analytical data that support its use as a reference standard. The SpectraBase database contains validated 1H NMR and GC-MS spectra for this compound under the identifier N-Butyl-diacetamide [1]. The NIST Chemistry WebBook provides thermochemical data, mass spectral information (electron ionization), and reaction thermochemistry data for this species [2]. Additionally, the compound is listed in the EINECS inventory (EINECS 216-357-2), confirming its regulatory recognition [3]. This multi-database spectral coverage provides a verifiable identity profile that may not be available for less well-characterized structural analogs.

Analytical chemistry GC-MS NMR Reference standards

Procurement-Specific Application Scenarios for N-Acetyl-N-butylacetamide Based on Quantitative Differentiation Evidence


Aprotic Solvent for Reactions Requiring Strict Exclusion of Hydrogen Bond Donors

N-Acetyl-N-butylacetamide is selected for synthetic transformations where the presence of hydrogen bond donors (such as N-H groups in secondary amides or water) would interfere with reaction outcomes. Based on its zero hydrogen bond donor count [1] and the established self-association behavior of secondary amide alternatives [2], this compound provides a reliably non-hydrogen-bond-donating medium for base-sensitive or nucleophile-sensitive reactions. Procurement specifications should require purity levels of ≥99% (HPLC) to minimize protic impurities that could compromise the non-HBD environment.

Analytical Reference Standard for HPLC Method Validation in Quality Control Laboratories

N-Acetyl-N-butylacetamide serves as a well-characterized reference standard for reversed-phase HPLC method development and validation. The established separation method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase [3] provides a validated analytical protocol. The compound's molecular weight of 157.21 g/mol and three rotatable bonds [1] yield predictable retention behavior distinct from lower molecular weight tertiary amines such as N,N-diethylbutylamine (MW 129.24 g/mol). Procurement for analytical reference use should specify high purity (≥99%) and include documentation of lot-specific purity analysis.

Chemical Intermediate in Pharmaceutical and Agrochemical Synthesis Requiring Defined Thermochemical Stability

N-Acetyl-N-butylacetamide is employed as a synthetic intermediate in the production of pharmaceuticals and agrochemicals . Its thermochemical profile, characterized by a small but measurable destabilization energy relative to diacetamide [4], and its distinct hydrolytic mechanistic class compared to mono-alkylacetamides [5], inform process chemistry decisions where thermal stability or hydrolytic resistance is a critical parameter. Procurement for synthetic intermediate applications should verify that the compound's boiling point (235.8°C at 760 mmHg) and flash point (89.3°C) align with process safety requirements.

Research Applications Requiring Verified Spectral Identity for Unambiguous Compound Confirmation

For research laboratories requiring unambiguous compound identification, N-Acetyl-N-butylacetamide offers the advantage of multi-database spectral coverage including validated 1H NMR and GC-MS spectra in SpectraBase [6] and mass spectral data in the NIST Chemistry WebBook [7]. This comprehensive analytical documentation supports confident identity verification, which may be lacking for less thoroughly characterized structural analogs. Procurement should specify that the vendor provide a certificate of analysis confirming identity by NMR or GC-MS against these established reference spectra.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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